molecular formula C15H24O2Si B593684 1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one CAS No. 134154-50-0

1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one

Cat. No.: B593684
CAS No.: 134154-50-0
M. Wt: 264.44
InChI Key: OOUNNXVRTXYNKM-UHFFFAOYSA-N
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Description

1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a hydroxyphenyl propanone structure. This compound is notable for its stability and utility in various chemical reactions, particularly in organic synthesis where it serves as a protecting group for hydroxyl functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one typically involves the reaction of tert-butyl(dimethyl)silyl chloride with a hydroxyphenyl propanone derivative in the presence of a base such as imidazole or pyridine. The reaction is often carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at temperatures ranging from 24°C to 80°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or organic solvents.

    Reduction: LiAlH₄ in ether or NaBH₄ in methanol.

    Substitution: LDA in tetrahydrofuran (THF) or organolithium reagents in hexane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one involves the formation of a stable silyl ether linkage, which protects the hydroxyl group from unwanted reactions. The tert-butyl(dimethyl)silyl group can be selectively removed under mild acidic or basic conditions, revealing the free hydroxyl group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one is unique due to its combination of a hydroxyphenyl propanone core with a tert-butyl(dimethyl)silyl protecting group. This structure provides enhanced stability and selectivity in various chemical reactions, making it a valuable tool in organic synthesis and research applications.

Properties

IUPAC Name

1-[2-[tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2Si/c1-7-12(16)11-9-8-10-13(17)14(11)18(5,6)15(2,3)4/h8-10,17H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUNNXVRTXYNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)O)[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40721545
Record name 1-{2-[tert-Butyl(dimethyl)silyl]-3-hydroxyphenyl}propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134154-50-0
Record name 1-{2-[tert-Butyl(dimethyl)silyl]-3-hydroxyphenyl}propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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